molecular formula C4H8N4 B137494 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole CAS No. 131052-49-8

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Cat. No. B137494
M. Wt: 112.13 g/mol
InChI Key: YADGRHBCQYSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which provides a scaffold for further functionalization and the introduction of various substituents that can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, solid-phase synthesis has been described for 3-amino-1,2,4-triazoles, where resin-bound S-methylisothiourea reacts with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which then react with hydrazines to afford the corresponding 3-amino-1,2,4-triazoles with regioselectivity . Another method involves the reaction of ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate with anilines or amines via a one-pot process involving formimidamide formation followed by a thermal monocyclic rearrangement . Additionally, ruthenium-catalyzed synthesis has been developed to give protected versions of triazole amino acids, which can be used to prepare biologically active compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with substituents rotated out of the plane, forming hydrogen-bonded dimers and columns through intermolecular interactions . Similarly, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been determined, showing significant dihedral angles between the triazole ring and the phenyl rings, with molecules linked by hydrogen bonds forming a two-dimensional network .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, which allow for the synthesis of a wide range of compounds with potential biological activities. For instance, S-substituted derivatives of 1,2,4-triazole-5-thiones have been synthesized by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, demonstrating significant antioxidative activity . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the outcome of the reactions and the biological properties of the synthesized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. For example, the nonlinear optical properties of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been analyzed, revealing that its first static hyperpolarizability is significantly higher than that of urea, a commercial nonlinear optical material . Additionally, the photophysical properties of these compounds have been studied through spectroscopic methods, providing insights into their potential applications in materials science.

Scientific Research Applications

Diverse Biological Activities and Therapeutic Potential

Triazoles are notable for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have been studied for their potential against several neglected diseases, emphasizing the need for new drug prototypes for emerging health threats. The research underscores the importance of finding more efficient methods for preparing triazoles that align with green chemistry principles, highlighting the ongoing challenge of addressing bacterial resistance and neglected diseases (Ferreira et al., 2013).

Industrial and Agricultural Applications

3- and 4-substituted amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, and ionic liquids, showcasing their versatility in various industrial and biotechnological applications (Nazarov et al., 2021).

Pharmacological Research and Drug Development

The pharmacological significance of 1,2,4-triazole-containing scaffolds is highlighted by their presence in pharmaceuticals targeting cancer, microbes, and various diseases. Recent strategies for synthesizing these compounds using 3-amino-1,2,4-triazole have been reviewed, emphasizing the need for new methodologies to discover drug candidates (Nasri et al., 2021).

Safety And Hazards

This involves studying the toxicity of the compound, its reactivity, and any precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, applications of the compound, and areas where further study is needed .

properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGRHBCQYSHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362543
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

CAS RN

131052-49-8, 1192477-93-2
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.